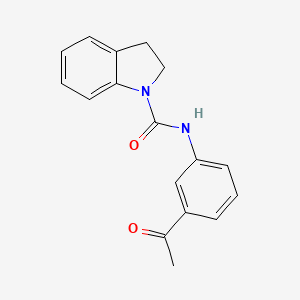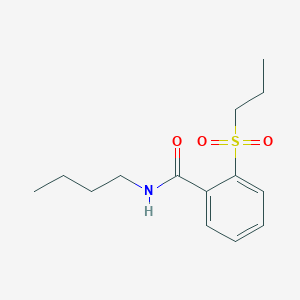
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Mécanisme D'action
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is metabolized by monoamine oxidase-B (MAO-B) in the brain, producing a toxic metabolite called MPP+. MPP+ selectively destroys dopaminergic neurons in the brain by inhibiting complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide also causes a decrease in dopamine levels in the striatum, leading to a decrease in motor function. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms are reversible with the administration of L-DOPA, a precursor to dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is a useful tool for studying Parkinson's disease as it produces a reproducible and predictable model of the disease. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms are reversible with the administration of L-DOPA, allowing researchers to test potential treatments. However, 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms may not fully replicate the complexity of the disease in humans.
Orientations Futures
For 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide research include the development of new animal models of Parkinson's disease that more closely replicate the complexity of the disease in humans. Researchers are also working on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, researchers are studying the effects of 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide on other neurotransmitter systems, such as the cholinergic and serotonergic systems, to gain a better understanding of the disease's pathophysiology.
Méthodes De Synthèse
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide can be synthesized through several methods, including the reaction of 2-thiophenecarboxylic acid with propylamine, followed by the reaction of the resulting intermediate with 4-piperidinylmagnesium bromide. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide and then the introduction of a methyl group.
Applications De Recherche Scientifique
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been widely used in scientific research to study Parkinson's disease. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is used to create animal models of Parkinson's disease, which are used to study the disease's underlying mechanisms and to test potential treatments. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is also used to study the effects of dopamine depletion on cognitive and motor function.
Propriétés
IUPAC Name |
4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-15(2)19(24-18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTRNPPKIIBROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-bis(difluoromethyl)-1-({1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876528.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)

![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)
![6-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4876596.png)